molecular formula C14H12F6N4 B2703678 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 106851-91-6

7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B2703678
CAS No.: 106851-91-6
M. Wt: 350.268
InChI Key: IADXBAHPGCGDLQ-UHFFFAOYSA-N
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Description

7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine (CAS 477851-79-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₁₄F₆N₆ and a molecular weight of 428.3 g/mol . The compound features a 1,8-naphthyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 4, and a piperazino group at position 6.

1,8-Naphthyridine derivatives are pharmacologically significant due to their structural resemblance to fluoroquinolone antibiotics, enabling interactions with bacterial DNA gyrase and topoisomerase IV . Additionally, their electron-deficient aromatic system allows applications in coordination chemistry as ligands for transition metals .

Properties

IUPAC Name

7-piperazin-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N4/c15-13(16,17)9-7-10(14(18,19)20)22-12-8(9)1-2-11(23-12)24-5-3-21-4-6-24/h1-2,7,21H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADXBAHPGCGDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves the reaction of 2,4-bis(trifluoromethyl)[1,8]naphthyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ primarily in the substituent at position 7 of the 1,8-naphthyridine core. Below is a comparative table:

Compound Name (CAS) Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine (106582-41-6) -Cl C₁₀H₃ClF₆N₂ 300.59 High lipophilicity; precursor for nucleophilic substitution reactions.
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine (321998-05-4) 3,5-dimethylpyrazolyl C₁₅H₁₀F₆N₄ 360.26 Moderate solubility; pyrazole ring may enhance π-π stacking in target binding.
7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)-1,8-naphthyridine (477851-79-9) 4-(2-pyrimidinyl)piperazino C₁₈H₁₄F₆N₆ 428.3 Enhanced solubility (basic piperazine); potential for metal coordination.
7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine (678160-45-7) 4-phenylpiperazinyl C₂₄H₂₁N₄Cl 400.90 Increased steric bulk; phenyl group may improve membrane penetration.

Key Observations :

  • Trifluoromethyl Groups : All analogs share two -CF₃ groups, contributing to high lipophilicity and resistance to oxidative metabolism .
  • Piperazino: Improves water solubility (via protonation) and offers hydrogen-bonding sites for target engagement . Phenylpiperazinyl: Adds steric bulk, which may influence selectivity in biological targets .
Antibacterial Activity
  • Target Compound (CAS 477851-79-9): The piperazino group mimics fluoroquinolone antibiotics (e.g., ciprofloxacin), enabling inhibition of bacterial DNA gyrase and topoisomerase IV . Additionally, it may inhibit efflux pumps (e.g., NorA), reversing antibiotic resistance .
  • Chloro Analog (CAS 106582-41-6) : Lacks direct antibacterial activity but is a precursor for synthesizing active derivatives via substitution reactions .
  • Pyrazolyl Analog (CAS 321998-05-4): Limited data, but pyrazole-containing compounds often exhibit antimicrobial properties through membrane disruption .
Synergy with Antibiotics

1,8-Naphthyridines with piperazine derivatives (e.g., CAS 477851-79-9) enhance the efficacy of fluoroquinolones by:

Blocking efflux pumps (e.g., NorA) that expel antibiotics .

Increasing intracellular accumulation of antibiotics .

Biological Activity

7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a synthetic compound characterized by a unique naphthyridine structure with significant biological activity. This article explores its biological properties, including anticancer, antimicrobial, and neurological effects, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H14F6N6
  • Molecular Weight : 428.33 g/mol
  • CAS Number : 477851-79-9

The compound features a piperazine ring and two trifluoromethyl groups attached to the naphthyridine core, enhancing its biological interactions.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine can induce apoptosis in various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism of Action
AaptamineH1299 (lung cancer)10.47DNA intercalation, p21 upregulation
HeLa (cervical cancer)15.03Apoptosis induction
CEM-SS (T-lymphoblastic leukemia)-Caspase activation

In a study involving naphthyridine derivatives, significant cytotoxic effects were observed against human cancer cell lines with IC50 values ranging from 0.03 to 8.5 μM, indicating a strong potential for therapeutic applications in oncology .

Antimicrobial Activity

Naphthyridines are also recognized for their antimicrobial properties. Compounds derived from this class have shown effectiveness against various pathogens:

Pathogen Activity
Escherichia coliInhibition of growth
Staphylococcus aureusAntibacterial effects
Candida albicansAntifungal activity

The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Neurological Effects

Some studies have suggested that naphthyridine derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:

  • Mechanism : Inhibition of oxidative stress and modulation of neurotransmitter levels.
  • Potential Applications : Treatment strategies for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Anticancer Efficacy in Xenograft Models

A study evaluated the efficacy of 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine in mouse models bearing human hepatocellular carcinoma xenografts. The compound demonstrated significant tumor reduction compared to controls, with a reduction in Ki67 expression indicating decreased cell proliferation .

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 1 μg/mL. This suggests potential for development as an antibacterial agent .

Q & A

Q. What are the common synthetic routes for 7-piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine, and how are intermediates characterized?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, piperazine derivatives are introduced via SNAr (nucleophilic aromatic substitution) under reflux conditions using polar aprotic solvents like DMF. Key intermediates (e.g., ethyl 1,8-naphthyridone-3-carboxylate derivatives) are purified via recrystallization or column chromatography and characterized using 1H-/13C-NMR^1 \text{H-/}^{13}\text{C-NMR}, IR, and elemental analysis to confirm regioselectivity and functional group integrity .

Q. Which analytical techniques are critical for characterizing 7-piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine derivatives?

Essential techniques include:

  • NMR spectroscopy : To resolve piperazine proton environments (e.g., δ 3.20–3.85 ppm for piperazine CH2_2 groups) and confirm trifluoromethyl group placement .
  • Mass spectrometry (HRMS/ESI-MS) : For molecular ion verification and fragmentation pattern analysis.
  • HPLC : To assess purity (>95%) and monitor reaction progress .

Q. How is the biological activity of this compound initially screened in academic research?

In vitro cytotoxicity assays (e.g., against MCF7 or HeLa cell lines) are performed using MTT or resazurin-based protocols. Dose-response curves (1–100 µM) and IC50_{50} values are calculated. Parallel antimicrobial testing involves determining minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis or Gram-positive/negative bacteria, with ciprofloxacin as a positive control .

Advanced Research Questions

Q. What strategies optimize the yield of 7-piperazino-substituted naphthyridines in multi-step syntheses?

Reaction optimization employs factorial design of experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry. For example, a 23^3 factorial design can identify optimal conditions for introducing the piperazine moiety, minimizing side products (e.g., dimerization) . Computational tools (e.g., DFT calculations) predict transition-state energetics to guide solvent selection and catalyst use .

Q. How are spectral data contradictions resolved for structurally similar naphthyridine derivatives?

Ambiguities in NMR assignments (e.g., overlapping aromatic protons) are addressed using 2D-NMR techniques (COSY, HSQC) or X-ray crystallography. For example, NOESY correlations can distinguish between H-5 and H-6 protons in the naphthyridine core .

Q. What mechanistic approaches elucidate the anti-mycobacterial activity of this compound?

Molecular docking and enzyme inhibition assays are used to identify target interactions (e.g., with DNA gyrase or ATP-binding proteins). For instance, AutoDock Vina predicts binding affinities (∆G values) to mycobacterial enzymes, validated via ATPase activity assays using purified proteins .

Q. How do researchers analyze structure-activity relationships (SAR) for trifluoromethyl-substituted naphthyridines?

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing piperazine with morpholine) and comparing bioactivity. QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric parameters (molar refractivity) with IC50_{50} trends. Substituent effects on lipophilicity (ClogP) are quantified to optimize membrane permeability .

Q. What methods address contradictory bioactivity data across different cell lines or microbial strains?

Contradictions are investigated via:

  • Assay standardization : Ensuring consistent cell viability protocols (e.g., passage number, serum concentration).
  • Resistance profiling : Testing against isogenic bacterial strains with known efflux pump mutations.
  • Metabolomic profiling : LC-MS/MS to detect metabolite interference or degradation products .

Q. How are computational tools integrated into reaction design for novel naphthyridine derivatives?

Reaction path search algorithms (e.g., GRRM) explore transition states and intermediates via quantum chemical calculations. Machine learning models (e.g., random forests) predict regioselectivity in heterocyclic substitutions, trained on datasets of published naphthyridine syntheses .

Q. What experimental frameworks assess the stability of 7-piperazino-naphthyridines under physiological conditions?

Stability studies use:

  • pH-dependent degradation tests : Incubating compounds in buffers (pH 1–10) at 37°C, monitored via HPLC.
  • Microsomal incubation : Liver microsomes (human/rat) to evaluate oxidative metabolism.
  • Forced degradation : Exposure to heat (60°C), light (UV-Vis), and oxidants (H2_2O2_2) to identify degradation pathways .

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